![molecular formula C7H16ClNO2 B6351114 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95% CAS No. 1158600-09-9](/img/structure/B6351114.png)

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%

カタログ番号 B6351114

CAS番号:

1158600-09-9

分子量: 181.66 g/mol

InChIキー: OHQZNRIOLIYORA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a unique chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

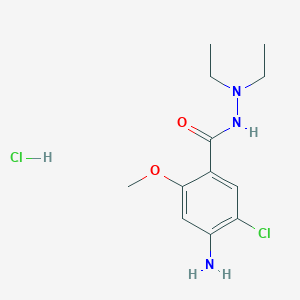

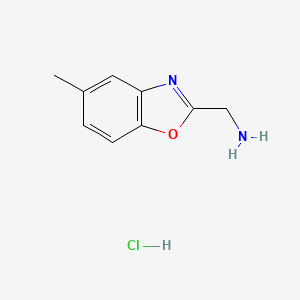

Molecular Structure Analysis

The molecular structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the SMILES stringCl.CCN(C)CC(C)C(O)=O . The empirical formula is C7H16ClNO2 and the molecular weight is 181.66 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride include its solid form . It’s also worth noting that amines, which have similar structures, have varying boiling points depending on their structure .科学的研究の応用

- Fmoc-Protected Amino Ester Synthesis : Amino acid derivatives play a crucial role in peptide synthesis. Researchers use 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride as a building block for Fmoc (9-fluorenylmethoxycarbonyl)-protected amino esters. These esters serve as intermediates in solid-phase peptide synthesis, enabling the creation of custom peptides for drug discovery .

- Efficient Ester Hydrolysis : Scientists have optimized the hydrolysis of esters using 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride. This method yields better results with greener, cost-effective chemicals and reduced energy consumption. Such advancements contribute to sustainable and environmentally friendly processes .

- Amino Acid Methyl Ester Formation : Various reagents can convert amino acids into their methyl esters. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is one such reagent. It facilitates the transformation of amino acids into their corresponding methyl esters, which find applications in organic synthesis and chemical reactions .

- Peptide Coupling Reactions : Researchers use this compound to couple amino acids during peptide synthesis. It helps form peptide bonds, allowing the assembly of complex peptide sequences. These peptides serve as potential drug candidates, diagnostic tools, or bioactive molecules .

- Cell Permeability Studies : The unique structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride makes it useful for investigating cell permeability. Researchers explore its uptake mechanisms and assess its potential as a drug delivery agent .

- Functionalized Polymers : Incorporating this compound into polymer structures can lead to functionalized materials. These polymers may exhibit specific properties, such as enhanced solubility, biocompatibility, or controlled drug release .

Medicinal Chemistry and Drug Development

Green Chemistry and Ester Hydrolysis

Organic Synthesis

Peptide Chemistry

Biological Studies

Materials Science

特性

IUPAC Name |

3-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZNRIOLIYORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)